Optimized Lipophilicity (LogP) Compared to Methoxy and Butoxy Analogs
The calculated octanol-water partition coefficient (ACD/LogP) for 1-Bromo-2-(2-ethoxyethoxy)ethane is 1.07 . This value represents a distinct intermediate lipophilicity compared to its closest analogs. The methoxy derivative (1-bromo-2-(2-methoxyethoxy)ethane) is significantly less lipophilic with a predicted LogP of approximately 0.6 [1], while the butoxy derivative (1-[2-(2-bromoethoxy)ethoxy]butane) is markedly more lipophilic with a calculated LogP of 2.13 .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.07 |
| Comparator Or Baseline | 1. Methoxy analog: ACD/LogP ≈ 0.6 [1]; 2. Butoxy analog: ACD/LogP = 2.13 |
| Quantified Difference | ~1.5-fold increase over methoxy; ~2-fold decrease compared to butoxy. |
| Conditions | Predicted data from ACD/Labs Percepta Platform (PhysChem Module, v14.00). |
Why This Matters
This intermediate LogP value suggests 1-Bromo-2-(2-ethoxyethoxy)ethane offers a unique balance between aqueous solubility and membrane permeability, which is critical for applications where both are required, such as in bioconjugation or drug-linker design.
- [1] PubChem. 1-Bromo-2-(2-methoxyethoxy)ethane. Compound Summary. PubChem CID 10764031. View Source
